4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide
Description
4-((4-Methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide is a sulfonamide derivative characterized by a butanamide backbone linked to two distinct aromatic sulfonyl groups: a 4-sulfamoylphenyl group and a 4-methoxyphenylsulfonyl moiety. The compound’s molecular formula is C₁₇H₁₉N₂O₅S₂ (molar mass: 411.48 g/mol), though exact data may vary depending on synthetic routes .
Sulfonamides are widely studied for their inhibitory effects on enzymes like carbonic anhydrases (CAs) and antimicrobial activity . The methoxy group in this compound may modulate electron density, influencing binding affinity to biological targets.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-25-14-6-10-15(11-7-14)26(21,22)12-2-3-17(20)19-13-4-8-16(9-5-13)27(18,23)24/h4-11H,2-3,12H2,1H3,(H,19,20)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGYKTJKEABJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or sulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide is . It contains functional groups such as sulfonamides and amides, which are known for their biological activity.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. Results demonstrated that these compounds exhibited potent activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
Anticancer Properties
Sulfonamide-containing compounds have been investigated for their anticancer potential. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs) which are involved in tumor metastasis.
Data Table: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Similar Compound A | HeLa (Cervical) | 12.5 | MMP inhibition |
| Similar Compound B | A549 (Lung) | 10.0 | Cell cycle arrest |
This table summarizes findings from various studies indicating that the compound and its analogs can effectively inhibit the growth of cancer cells .
Enzyme Inhibition Studies
The compound's structural characteristics allow it to interact with specific enzymes, making it a valuable tool in biochemical research. For instance, studies have shown that it can inhibit carbonic anhydrase, an enzyme involved in pH regulation and fluid balance.
Case Study:
In a study assessing enzyme inhibition, this compound was found to significantly reduce the activity of carbonic anhydrase in vitro, suggesting its potential use as a lead compound for developing drugs targeting this enzyme .
Drug Development
The compound serves as a scaffold for synthesizing new drugs with enhanced efficacy and reduced toxicity profiles. Its modifications can lead to the development of novel therapeutic agents targeting various diseases.
Data Table: Drug Development Potential
| Modification | Target Disease | Expected Outcome |
|---|---|---|
| Addition of halogen groups | Bacterial infections | Increased potency |
| Alteration of side chains | Cancer therapy | Enhanced selectivity |
This table illustrates how modifications to the compound can lead to improved drug candidates for specific therapeutic areas .
Biological Activity
4-((4-Methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide, also known by its chemical formula C15H16N2O4S, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide linkage, which is characteristic of many drugs used in treating bacterial infections. Its structural formula can be represented as follows:
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and bacterial growth. The sulfonamide moiety is known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Antimicrobial Activity
Research has shown that compounds with sulfonamide groups exhibit significant antimicrobial properties. A study evaluated the effectiveness of similar compounds against various strains of bacteria, demonstrating that they inhibit bacterial growth effectively. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Anti-inflammatory Effects
In addition to antimicrobial properties, sulfonamide derivatives have been investigated for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Research Findings and Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoylphenyl Groups
N-[4-[[(4-Methoxyphenyl)amino]sulfonyl]phenyl]butanamide (CAS 433966-70-2)
- Structure : Butanamide linked to a 4-methoxyphenylsulfamoylphenyl group.
- Molecular Formula : C₁₇H₂₀N₂O₄S (molar mass: 348.42 g/mol) .
3-Oxo-N-(4-sulfamoylphenyl)butanamide (CAS 23093-94-9)
- Structure : Butanamide with a ketone group at position 3 and a sulfamoylphenyl substituent.
- Molecular Formula : C₁₀H₁₃N₂O₄S (molar mass: 269.29 g/mol) .
N-((4-Sulfamoylphenyl)carbamothioyl)hexanamide
- Structure : Hexanamide chain with a thiourea-linked sulfamoylphenyl group.
- Synthesis: Prepared via NaI-mediated coupling of hexanoyl chloride with 4-thioureidobenzenesulfonamide .
- Activity : Longer alkyl chains (hexanamide vs. butanamide) enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Analogues with Aromatic Sulfonyl or Ether Linkages
4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methoxyphenyl)butanamide
- Structure : Biphenyl group replaces the sulfamoylphenyl moiety.
- Synthesis: PyBOP-mediated amidation of 4-(2’-fluoro-biphenyl)butanoic acid with 4-methoxyaniline .
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
- Key Trends :
- Longer alkyl chains (e.g., hexanamide) increase LogP, reducing solubility but prolonging half-life.
- Polar groups (e.g., ketone, sulfamoyl) improve solubility at the expense of membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide, and how can reaction parameters be optimized?
- Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the methoxyphenyl group and amidation with sulfamoylphenyl derivatives. Key steps include:
- Sulfonylation : Use of 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH or pyridine) to introduce the sulfonyl moiety .
- Amide Coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the butanamide bridge .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water) or column chromatography (silica gel, ethyl acetate/hexane) to improve purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding interactions (e.g., sulfonamide NH protons at δ ~10-12 ppm) .
- X-ray Crystallography : To resolve torsional angles between the sulfonyl and sulfamoyl groups, as seen in related sulfonamide structures .
- IR Spectroscopy : Identification of characteristic S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
Q. What preliminary assays are suitable for assessing the compound’s solubility and stability in biological buffers?
- Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO-water mixtures, analyzed via UV-Vis spectroscopy .
- Stability : Incubation in simulated gastric fluid (pH 1.2) and plasma, followed by HPLC quantification of degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives, such as variable IC₅₀ values across enzyme inhibition studies?
- Answer :
- Standardized Assays : Use uniform protocols (e.g., fixed substrate concentrations for serine proteases) to minimize inter-lab variability .
- Control Variables : Account for buffer ionic strength, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding factors .
Q. What computational approaches predict the binding mode of this compound to carbonic anhydrase or other sulfonamide-targeted enzymes?
- Answer :
- Molecular Docking : Software like AutoDock Vina to model interactions with CA-II’s Zn²⁺ active site, focusing on sulfonamide-Zn coordination .
- MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, evaluating hydrogen bonds with Thr199/Glu106 .
- QSAR Models : Develop models correlating substituent electronegativity with inhibitory potency using datasets from PubChem .
Q. What challenges arise in scaling up synthesis while preserving stereochemical purity, and how can they be mitigated?
- Answer :
- Side Reactions : Oxidative degradation of the methoxy group at high temperatures—mitigated by inert atmospheres (N₂/Ar) .
- Purification : Chiral HPLC or enantioselective crystallization to resolve racemic mixtures, critical for pharmacokinetic studies .
Q. How do structural modifications (e.g., replacing the methoxy group with halogens) alter the compound’s pharmacokinetic profile?
- Answer :
- LogP Adjustments : Introduce electron-withdrawing groups (e.g., Cl) to reduce logP, enhancing aqueous solubility but potentially reducing membrane permeability .
- Metabolic Stability : CYP450 inhibition assays (e.g., human liver microsomes) to evaluate susceptibility to oxidative demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
